2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and hydroxyl groups in the phenyl ring, along with the chromeno-pyrimidine core, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-bromo-2-oxophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.
Reduction: Formation of 2-(2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The chromeno-pyrimidine core may also interact with other biomolecules, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the methyl group at the 7-position.
2-(5-chloro-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Chlorine instead of bromine.
2-(5-bromo-2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Methoxy group instead of hydroxyl.
Uniqueness
The presence of both bromine and hydroxyl groups in the phenyl ring, along with the methyl group at the 7-position, makes 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWBPDJGKGPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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